N-Methyl-N-phenyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline
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Overview
Description
N-Methyl-N-phenyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline is a complex organic compound featuring a thiazole ring, a diazenyl group, and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-phenyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Diazotization and Coupling: The aniline derivative undergoes diazotization using sodium nitrite and hydrochloric acid, followed by coupling with the thiazole derivative to form the diazenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-phenyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
Oxidation Products: Corresponding oxides and quinones.
Reduction Products: Cleaved diazenyl derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-Methyl-N-phenyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline has several scientific research applications:
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-phenyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- **N,N-Dimethyl-4-[(E)-(4-phenyldiazenyl)phenyl]diazenyl]aniline
- **N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- **N-Methylaniline
Uniqueness
N-Methyl-N-phenyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline is unique due to the presence of both the thiazole ring and the diazenyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
63345-67-5 |
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Molecular Formula |
C16H14N4S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-methyl-N-phenyl-4-(1,3-thiazol-2-yldiazenyl)aniline |
InChI |
InChI=1S/C16H14N4S/c1-20(14-5-3-2-4-6-14)15-9-7-13(8-10-15)18-19-16-17-11-12-21-16/h2-12H,1H3 |
InChI Key |
UNVVBRZBJSJLOI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC=CS3 |
Origin of Product |
United States |
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